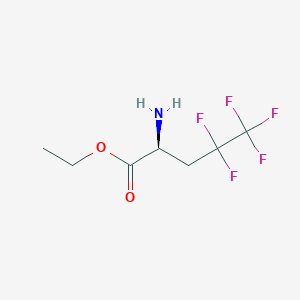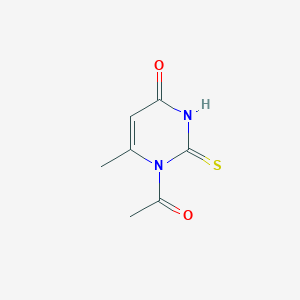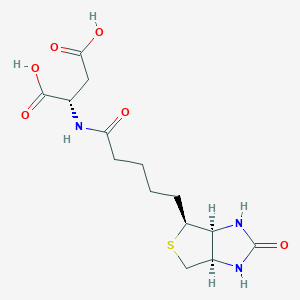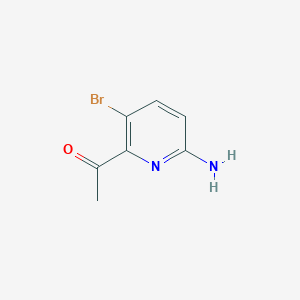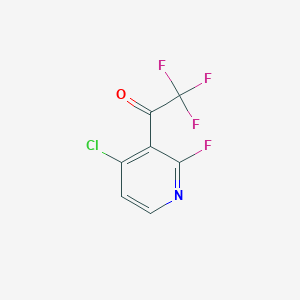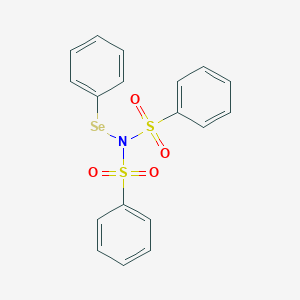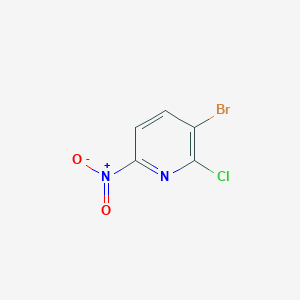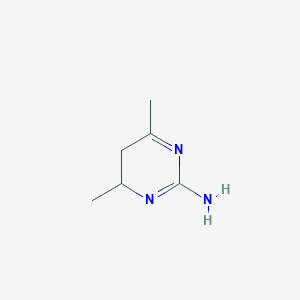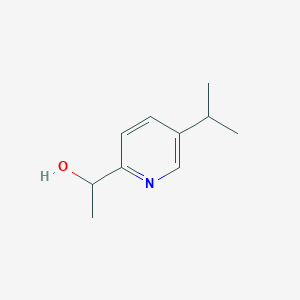![molecular formula C9H10N2O2S2 B13117675 Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: The final step involves the introduction of the ethylsulfonyl group. This can be achieved by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives.
Applications De Recherche Scientifique
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Ethylsulfonyl)pyridine: Similar structure but lacks the thiazole ring.
6-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the ethylsulfonyl group.
2-(Methylsulfonyl)-6-methylthiazolo[4,5-b]pyridine: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the ethylsulfonyl group and the fused thiazole-pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H10N2O2S2 |
|---|---|
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-ethylsulfonyl-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-15(12,13)9-11-8-7(14-9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
Clé InChI |
AVAXOWKACNBLGG-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


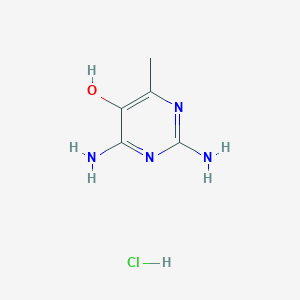

![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
